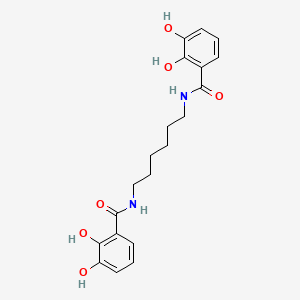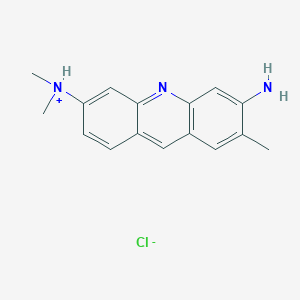
Coriphosphine O
Vue d'ensemble
Description
Coriphosphine O, also known as this compound, is a useful research compound. Its molecular formula is C16H18ClN3 and its molecular weight is 287.79 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cytométrie en flux dans la recherche sur le paludisme
La Coriphosphine O est utilisée dans les tests de cytométrie en flux basés sur la fluorescence pour les tests de sensibilité aux médicaments antipaludiques . C'est un fluorochrome intercalant l'ADNdb et se liant aux boucles d'ARN . Lorsqu'elle est liée à l'ADN et à l'ARN, elle émet respectivement une fluorescence verte et orange . Cette propriété est utilisée dans l'énumération de la parasitémie et la discrimination de la croissance de Plasmodium falciparum dans les tests de sensibilité aux médicaments .
Découverte de médicaments et surveillance de la résistance
Les propriétés uniques de la this compound en font un outil précieux dans la découverte de médicaments et la surveillance de la résistance, en particulier dans la lutte contre le paludisme . Sa capacité à émettre différents spectres lorsqu'elle est liée à l'ADN et à l'ARN permet la détection efficace de l'échec du traitement et le développement de nouveaux médicaments antipaludiques .
Biologie cellulaire et moléculaire
La this compound est utilisée en biologie cellulaire et moléculaire pour sa capacité à s'intercaler avec l'ADNdb et à se lier aux boucles d'ARN . Cela permet d'étudier les processus cellulaires au niveau moléculaire, fournissant des informations précieuses sur la fonction et la structure des cellules .
Chromatographie et spectrométrie de masse
La this compound peut être utilisée dans les applications de chromatographie et de spectrométrie de masse . Ses propriétés fluorescentes peuvent être utilisées pour marquer et détecter des molécules spécifiques, ce qui facilite l'analyse d'échantillons biologiques complexes .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Coriphosphine O, a biochemical used in proteomics research , is known to modulate the cGMP system through the release of nitric oxide (NO). It has a central role in cell wall pectin cross-linking , which is crucial for maintaining the structural integrity of the cell wall and promoting fruit firmness .
Biochemical Pathways
This compound appears to affect the biochemical pathways related to the cGMP system. The cGMP system plays a crucial role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission By modulating this system, this compound could potentially influence these processes.
Result of Action
It’s known that this compound can stain the epidermis, phloem, bundle sheath extension (bse), and fiber cells . This staining property of this compound could potentially be used as a tool for examining the role of pectin and of Ca2+ in tip growth .
Analyse Biochimique
Biochemical Properties
Coriphosphine O plays a crucial role in biochemical reactions, particularly in the detection and quantification of nucleic acids. It interacts with deoxyribonucleic acid (DNA) and ribonucleic acid (RNA) by intercalating between the base pairs, which enhances its fluorescence emission. This interaction is highly specific, allowing for the precise detection of nucleic acids in various biological samples . Additionally, this compound can bind to proteins, particularly those involved in nucleic acid metabolism, further expanding its utility in biochemical assays .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. When used in fluorescence microscopy, this compound can stain cellular components, providing insights into cell structure and function. Its ability to bind to nucleic acids allows researchers to study gene expression patterns and identify changes in cellular metabolism . Moreover, this compound can be used to monitor cell viability and apoptosis, making it a valuable tool in cell biology research .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. Upon binding to DNA or RNA, this compound intercalates between the base pairs, causing a conformational change that enhances its fluorescence emission. This binding interaction is highly specific and allows for the precise detection of nucleic acids in various biological samples . Additionally, this compound can inhibit or activate certain enzymes involved in nucleic acid metabolism, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, allowing for consistent and reliable results in in vitro and in vivo experiments . Prolonged exposure to light or extreme temperatures can lead to degradation, affecting its fluorescence properties and overall efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively stain nucleic acids and proteins without causing significant toxicity . At high doses, the compound may exhibit toxic or adverse effects, including cellular damage and apoptosis . It is essential to determine the optimal dosage for each specific application to minimize potential side effects and ensure accurate results .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to nucleic acid metabolism. The compound interacts with enzymes and cofactors involved in DNA and RNA synthesis, influencing metabolic flux and metabolite levels . By binding to nucleic acids, this compound can alter the activity of enzymes such as DNA polymerases and RNA polymerases, affecting the overall metabolic processes within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s ability to bind to nucleic acids and proteins allows it to localize to specific cellular compartments, including the nucleus and cytoplasm . This targeted distribution enhances its effectiveness in detecting and analyzing biological processes at the cellular level .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which are critical for its activity and function. The compound can localize to the nucleus, where it binds to DNA and RNA, providing insights into gene expression and nucleic acid metabolism . Additionally, this compound can be directed to specific cellular compartments through targeting signals and post-translational modifications, further enhancing its utility in cellular studies .
Propriétés
IUPAC Name |
6-N,6-N,2-trimethylacridine-3,6-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3.ClH/c1-10-6-12-7-11-4-5-13(19(2)3)8-15(11)18-16(12)9-14(10)17;/h4-9H,17H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMDFAKCPRMZKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)N=C3C=C(C=CC3=C2)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5409-37-0 | |
| Record name | Coriphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5409-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coriphosphine O | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12454 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6-Acridinediamine, N6,N6,2-trimethyl-, monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.389 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



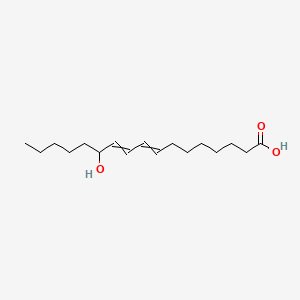
![3-{5-[Bis(2-chloroethyl)amino]-1-(4-methylphenyl)-1h-benzimidazol-2-yl}alanine](/img/structure/B1215435.png)
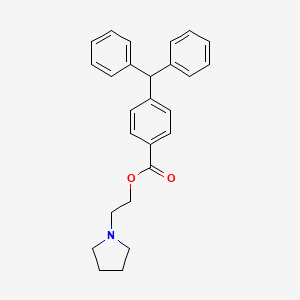


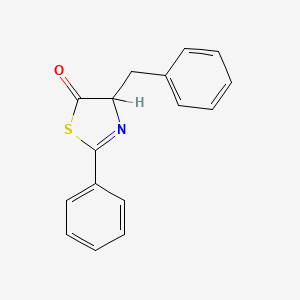

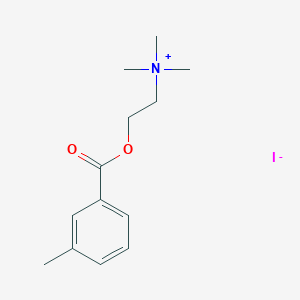
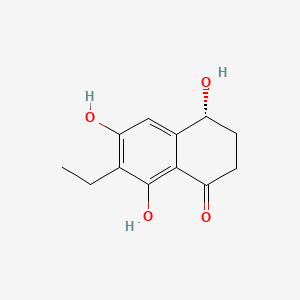
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[[2-(1-hydroxyethyl)-1-benzofuran-7-yl]oxy]-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B1215445.png)
